molecular formula C13H11NO6S B1380478 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 887256-40-8

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1380478
CAS RN: 887256-40-8
M. Wt: 309.3 g/mol
InChI Key: JFHCLENXDPFHHY-UHFFFAOYSA-N
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Description

The compound “5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid” is a complex organic compound with the molecular formula C34H35N6NaO11S3 . It is composed of several component compounds including Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, Aniline, 3-Aminophenol, Sodium, and 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of amino acid derivatives were synthesized via a metal-free C–N coupling reaction of 5-alkoxy-3,4-dihalo-2 (5H)-furanones and amino acids . Another study reported the preparation of azo compounds by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a molecular weight of 822.9 g/mol . The InChI string and Canonical SMILES provide a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 822.9 g/mol . It has 11 hydrogen bond donors and 17 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 822.14236376 g/mol . The topological polar surface area of the compound is 346 Ų .

Mechanism of Action

Target of Action

Mesalamine impurity P, also known as 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid or 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID, is an impurity of Mesalamine . Mesalamine acts as a specific PPARγ agonist and also inhibits p21-activated kinase 1 (PAK1) and NF-κB . These targets play crucial roles in inflammation and cell proliferation.

Mode of Action

The compound interacts with its targets to exert its effects. As a PPARγ agonist, it binds to the PPARγ receptor, a type of nuclear receptor, leading to changes in gene expression that reduce inflammation . By inhibiting PAK1 and NF-κB, it prevents the activation of pathways that lead to inflammation and cell proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. Its antioxidant effects are well established, and its mechanism of action is probably due to its scavenger effects against reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as its metal-chelating properties . It also targets the folic acid synthesis pathway, binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Pharmacokinetics

Orally administered mesalamine, the parent compound, is rapidly and almost completely absorbed from the small intestine . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The compound’s action results in a decrease in inflammation and cell proliferation. Its antioxidant properties help to neutralize harmful free radicals, reducing oxidative stress . Its inhibition of folic acid synthesis can affect the growth and multiplication of bacteria .

properties

IUPAC Name

5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20/h1-6,15H,14H2,(H,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCLENXDPFHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189679
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

887256-40-8
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887256-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID
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